molecular formula C13H15NS B14629952 4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole CAS No. 53475-26-6

4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole

Katalognummer: B14629952
CAS-Nummer: 53475-26-6
Molekulargewicht: 217.33 g/mol
InChI-Schlüssel: CRUOAWYKSGDSAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole is a heterocyclic compound that features a carbazole core structure with a methylsulfanyl group attached. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The addition of a methylsulfanyl group can significantly alter the chemical and physical properties of the compound, making it a subject of interest for researchers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-4-(methylsulfanyl)benzoic acid with suitable amines in the presence of cyclizing agents like polyphosphoric acid or phosphorus oxychloride . The reaction conditions often require elevated temperatures and controlled environments to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-cyclopenta[d]pyrimidin-4-one
  • 2-Methyl-4-(methylsulfanyl)quinoline
  • 5-Arylidene-2-methylsulfanylimidazolone

Uniqueness

4A-(Methylsulfanyl)-2,3,4,4A-tetrahydro-1H-carbazole is unique due to its specific structural features and the presence of the methylsulfanyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and target specificity .

Eigenschaften

CAS-Nummer

53475-26-6

Molekularformel

C13H15NS

Molekulargewicht

217.33 g/mol

IUPAC-Name

4a-methylsulfanyl-1,2,3,4-tetrahydrocarbazole

InChI

InChI=1S/C13H15NS/c1-15-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13/h2-3,6-7H,4-5,8-9H2,1H3

InChI-Schlüssel

CRUOAWYKSGDSAE-UHFFFAOYSA-N

Kanonische SMILES

CSC12CCCCC1=NC3=CC=CC=C23

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.